
Natriumpentacyanoaminoferrat(III)
Übersicht
Beschreibung
Trisodium pentacyanoaminoferrate (TPCAF) is an inorganic compound with a molecular formula of Na3[Fe(CN)5NO]. It is a yellow-orange solid that is soluble in water, alcohol, and acetone. TPCAF is a coordination compound that contains ferric iron, which is a form of iron that is easily reduced to its ferrous form. This compound has a variety of applications in scientific research, such as in biochemical and physiological experiments. In
Wissenschaftliche Forschungsanwendungen
Spektrophotometrische Bestimmung
Natriumpentacyanoaminoferrat(III) wurde bei der spektrophotometrischen Bestimmung von Chloramphenicol und seinen Estern in komplexen Arzneimittelgemischen verwendet . Wenn aromatische Nitroverbindungen mit Zink und Calciumchlorid reduziert und mit Natriumpentacyanoaminoferrat(III) umgesetzt werden, bilden sie ein violettes Produkt mit einem Absorptionsmaximum zwischen 480 und 540 nm . Diese Reaktion wurde zur Entwicklung einer quantitativen Methode zur Bestimmung von Chloramphenicol und seinen Estern angewendet .
Industrielle Testanwendungen
Natriumpentacyanoaminoferrat(III) wird in verschiedenen industriellen Testanwendungen verwendet . Die genauen Details dieser Anwendungen werden in der Quelle jedoch nicht erwähnt.
Synthese von Silbernanopartikeln
Obwohl die Quelle Natriumpentacyanoaminoferrat(III) nicht direkt erwähnt, werden die Synthese von Silbernanopartikeln behandelt . Angesichts der chemischen Eigenschaften von Natriumpentacyanoaminoferrat(III) ist es plausibel, dass es in ähnlichen Verfahren verwendet werden könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as the calcium and zinc trisodium salts of dtpa, interact with transuranic radionuclides . These radionuclides are the primary targets, and the compound works by forming highly stable complexes with them .
Mode of Action
Trisodium pentacyanoaminoferrate interacts with its targets by exchanging cations with transuranic radionuclides to form higher affinity complexes . This interaction promotes the elimination of these radionuclides by glomerular filtration into the urine .
Biochemical Pathways
The process of forming complexes with radionuclides and promoting their elimination can impact various biochemical processes, particularly those related to metal ion homeostasis .
Pharmacokinetics
Based on its mode of action, it can be inferred that the compound is likely to be excreted via the kidneys after forming complexes with radionuclides .
Result of Action
The primary result of trisodium pentacyanoaminoferrate’s action is the formation of stable complexes with radionuclides, leading to their elimination from the body . This can help reduce the body’s burden of these potentially harmful substances.
Action Environment
The efficacy and stability of trisodium pentacyanoaminoferrate can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially interfere with its ability to form complexes with radionuclides . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its complexes .
Eigenschaften
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPDCMTFVOHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FeN6Na3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13717-31-2 (Parent) | |
| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-05-9 | |
| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trisodium pentacyanoaminoferrate enable the spectrophotometric determination of chloramphenicol and its esters?
A1: Trisodium pentacyanoaminoferrate reacts with aromatic nitro compounds, like chloramphenicol, after their reduction with zinc and calcium chloride. This reaction forms a purple-colored product. [] This product exhibits maximum absorbance in the visible light range between 480 and 540 nm. By measuring the absorbance of the solution at this specific wavelength, the concentration of chloramphenicol or its esters can be determined using the Beer-Lambert law. [] This method allows for quantitative analysis of these compounds, even within complex drug mixtures. []
Q2: What are the advantages of using trisodium pentacyanoaminoferrate for this type of analysis?
A2: The research highlights several benefits of using trisodium pentacyanoaminoferrate in this specific spectrophotometric method:
- Sensitivity: The method demonstrates good sensitivity, enabling the determination of chloramphenicol and its esters within a concentration range of 4 to 32 micrograms/mL. []
- Selectivity: The reaction is specific to aromatic nitro compounds. Importantly, common excipients and other drugs often present in combination formulations with chloramphenicol, such as benzocaine, lignocaine, sulfadiazine, nitrofurantoin, ascorbic acid, hydrocortisone, prednisolone, streptomycin, and tetracycline, do not interfere with the analysis. [] This eliminates the need for time-consuming separation steps.
- Simplicity: The procedure is relatively straightforward, involving reduction of the nitro group followed by reaction with trisodium pentacyanoaminoferrate and subsequent spectrophotometric measurement. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



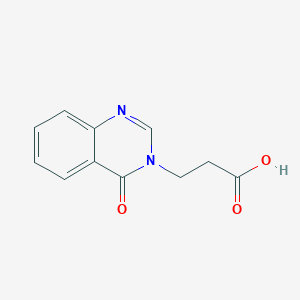
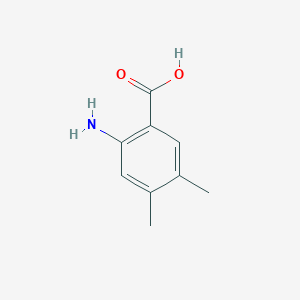
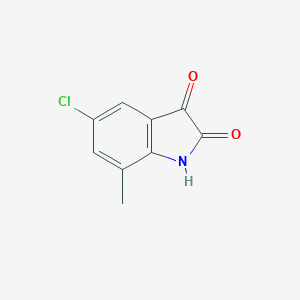
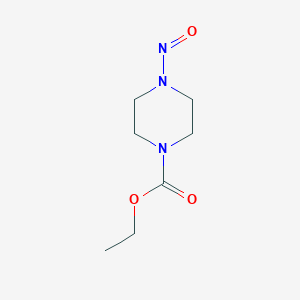
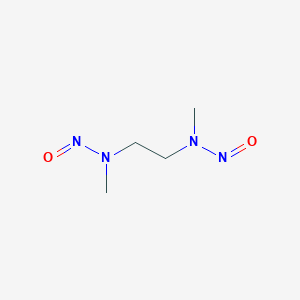
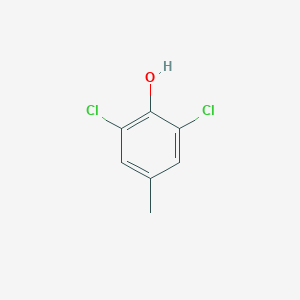
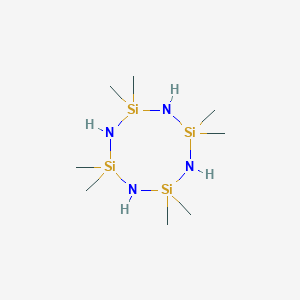
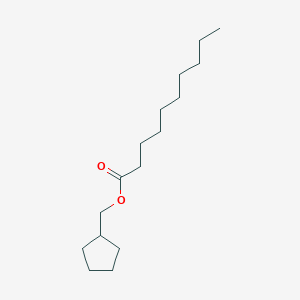
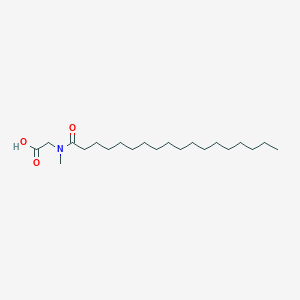



![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
